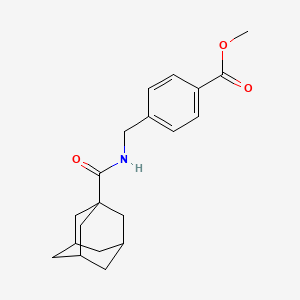
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiolane ring: This can be achieved through the reaction of a suitable diene with sulfur dioxide under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl aldehyde, which reacts with the intermediate compound formed in the previous step.
Formation of the tetrahydropyridine ring: This is typically achieved through a cyclization reaction involving a suitable nitrile and a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-chlorophenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H18N2O5S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O5S/c1-12-16(9-13-3-5-15(26-2)6-4-13)18(22)21(19(23)17(12)10-20)14-7-8-27(24,25)11-14/h3-6,9,14H,7-8,11H2,1-2H3/b16-9- |
InChIキー |
VNDFNMZVHFKIJC-SXGWCWSVSA-N |
異性体SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N |
正規SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)

![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)

![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)

![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)

![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
